molecular formula C14H17NO2S3 B2422355 5-ethyl-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}thiophene-2-sulfonamide CAS No. 2415525-67-4

5-ethyl-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}thiophene-2-sulfonamide

Cat. No.: B2422355
CAS No.: 2415525-67-4
M. Wt: 327.48
InChI Key: DRKFMGMSVPCHBG-UHFFFAOYSA-N
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Description

5-ethyl-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}thiophene-2-sulfonamide is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing one sulfur atom. Thiophene derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and industrial chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-ethyl-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}thiophene-2-sulfonamide can be achieved through several synthetic routes. One common method involves the condensation reaction of thiophene derivatives with appropriate sulfonamide precursors. The Gewald reaction, Paal-Knorr synthesis, and Fiesselmann synthesis are some of the typical methods used for the preparation of thiophene derivatives .

Industrial Production Methods

Industrial production of thiophene derivatives often involves large-scale reactions using optimized conditions to ensure high yield and purity. The use of catalysts, controlled temperature, and pressure conditions are crucial for efficient production. The Suzuki-Miyaura coupling reaction is also widely used in industrial settings for the synthesis of complex thiophene derivatives .

Chemical Reactions Analysis

Types of Reactions

5-ethyl-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}thiophene-2-sulfonamide undergoes various chemical reactions, including:

    Oxidation: Thiophene derivatives can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert sulfoxides and sulfones back to thiophenes.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiophene derivatives. These products have significant applications in medicinal chemistry and material science .

Scientific Research Applications

5-ethyl-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}thiophene-2-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-ethyl-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}thiophene-2-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-ethyl-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}thiophene-2-sulfonamide include other thiophene derivatives such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This compound’s unique structure allows it to interact with different molecular targets and exhibit a range of activities that may not be observed in other thiophene derivatives .

Properties

IUPAC Name

5-ethyl-N-[(1-thiophen-3-ylcyclopropyl)methyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO2S3/c1-2-12-3-4-13(19-12)20(16,17)15-10-14(6-7-14)11-5-8-18-9-11/h3-5,8-9,15H,2,6-7,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRKFMGMSVPCHBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(S1)S(=O)(=O)NCC2(CC2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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